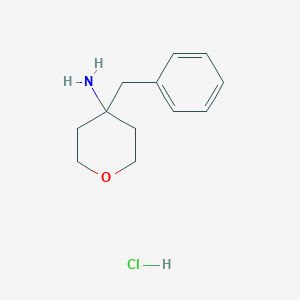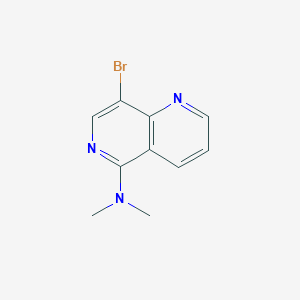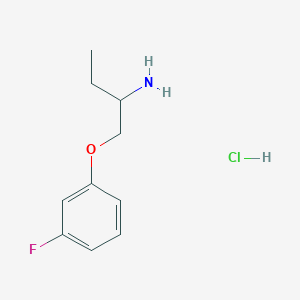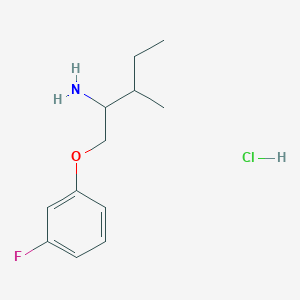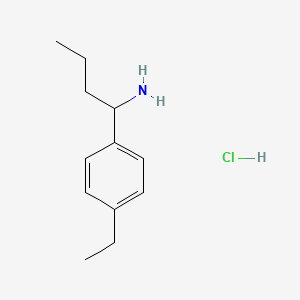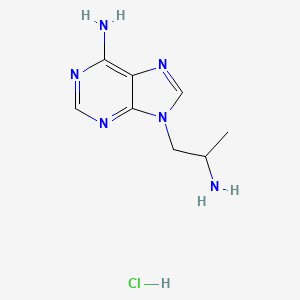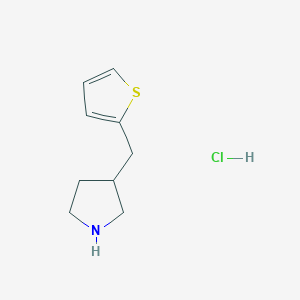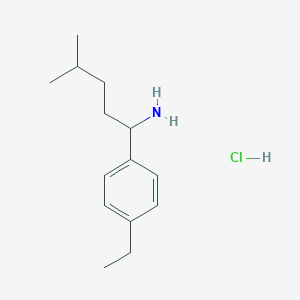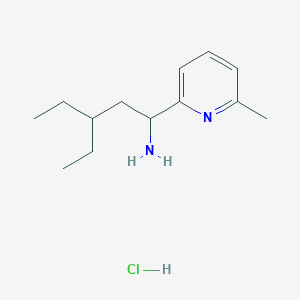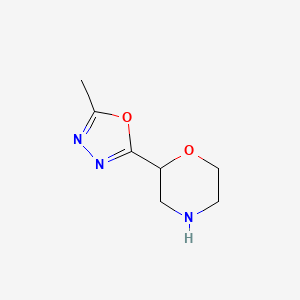
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
Vue d'ensemble
Description
“2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds with a wide range of biological activities, including anticancer .
Synthesis Analysis
Oxadiazoles are typically synthesized by the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine” is characterized by the presence of a 1,3,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazoles typically involve cyclization and nucleophilic alkylation . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Applications De Recherche Scientifique
Anti-Inflammatory Activity
- Anti-inflammatory Applications : Compounds with the 1,3,4-oxadiazole and morpholine rings, including those similar to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, have shown significant anti-inflammatory activity. For instance, a compound structurally related to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine exhibited a high degree of COX-2 inhibition, indicating its potential in treating inflammatory diseases (Rathore et al., 2017).
Antimicrobial and Antibacterial Properties
- Antimicrobial and Antibacterial Effects : Certain derivatives of 1,3,4-oxadiazole, including those with morpholine rings, have been found to possess antimicrobial and antibacterial properties. These compounds have demonstrated activity against various microbial species, indicating their potential for treating bacterial infections (Gul et al., 2017), (Patel et al., 2010).
Antibacterial Studies
- Synthesis and Antibacterial Studies : Synthesis and testing of compounds containing the 1,3,4-oxadiazole and morpholine rings have revealed their effectiveness against different microorganisms. Such studies are vital for developing new antibacterial agents (Wu et al., 2016), (Bektaş et al., 2007).
Other Biological Activities
- Diverse Biological Activities : Research shows that derivatives of 1,3,4-oxadiazoles, including those with morpholine, have a range of biological activities such as antimicrobial, antituberculosis, and antioxidant properties. This versatility indicates the potential for various medical and scientific applications (Somashekhar & Kotnal, 2019), (Somashekhar & Kotnal, 2020).
Orientations Futures
The future directions for research on “2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine” and similar compounds could include further exploration of their anticancer properties , as well as their potential applications in other areas such as antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .
Propriétés
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-10-7(12-5)6-4-8-2-3-11-6/h6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOJBZGKKDYXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine | |
CAS RN |
1509286-40-1 | |
| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)
